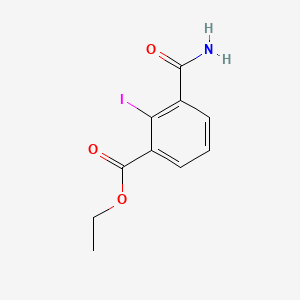
Ethyl 3-carbamoyl-2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-carbamoyl-2-iodobenzoate is an organic compound with the molecular formula C10H10INO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and carbamoyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-iodobenzoate typically involves the iodination of ethyl 3-carbamoylbenzoate. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the benzene ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-carbamoyl-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbamoyl group can lead to the formation of amines or other reduced products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce the carboxylic acid derivative .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ethyl 3-carbamoyl-2-iodobenzoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to specific targets. The carbamoyl group can form hydrogen bonds and other interactions with biological molecules, affecting the compound’s activity and selectivity . The pathways involved in its mechanism of action are still under investigation, but they likely include interactions with enzymes and receptors that recognize iodine-containing compounds .
Comparaison Avec Des Composés Similaires
Ethyl 3-carbamoyl-2-iodobenzoate can be compared with other similar compounds, such as:
Ethyl 3-iodobenzoate: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.
Ethyl 2-iodobenzoate: The position of the iodine atom differs, leading to variations in reactivity and applications.
Lithium 4-{[2-(diethylamino)ethyl]carbamoyl}-2-iodobenzoate: Contains a diethylamino group, which can influence its solubility and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10INO3 |
|---|---|
Poids moléculaire |
319.10 g/mol |
Nom IUPAC |
ethyl 3-carbamoyl-2-iodobenzoate |
InChI |
InChI=1S/C10H10INO3/c1-2-15-10(14)7-5-3-4-6(8(7)11)9(12)13/h3-5H,2H2,1H3,(H2,12,13) |
Clé InChI |
JBCRDCLDTRTOIB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


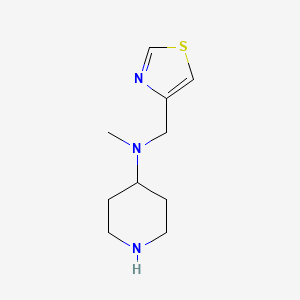
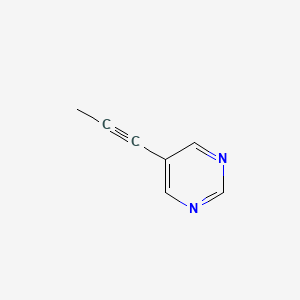
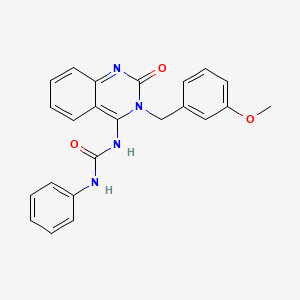
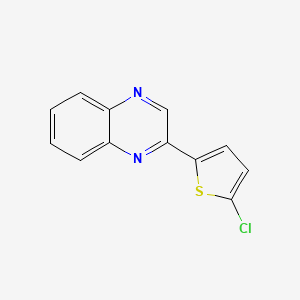
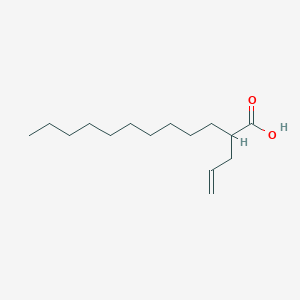



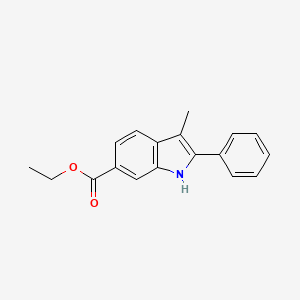

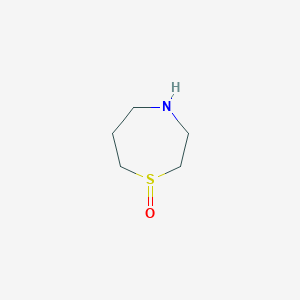

![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)

